molecular formula C17H15FN6O3 B3158272 Tedizolid isomer CAS No. 856867-41-9

Tedizolid isomer

カタログ番号: B3158272
CAS番号: 856867-41-9
分子量: 370.3 g/mol
InChIキー: WFAZKGCKGCUHAN-GFCCVEGCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tedizolid isomer is a derivative of tedizolid, an oxazolidinone class antibiotic. Tedizolid phosphate, the prodrug form, is converted in vivo to the active compound tedizolid. This compound is known for its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus spp .

作用機序

Target of Action

Tedizolid is an oxazolidinone class antibiotic that primarily targets bacterial protein synthesis . It binds to the 50S ribosomal subunit of the bacteria , which plays a crucial role in protein synthesis .

Mode of Action

Tedizolid interacts with its target by binding to the 50S ribosomal subunit of the bacteria . This binding prevents the formation of a functional 70S initiation complex, which is essential for the bacterial translation process . As a result, protein synthesis is inhibited, leading to the bacteriostatic effect of tedizolid .

Biochemical Pathways

The primary biochemical pathway affected by tedizolid is the protein synthesis pathway in bacteria . By inhibiting this pathway, tedizolid prevents the bacteria from producing essential proteins, thereby inhibiting their growth and proliferation .

Pharmacokinetics

Tedizolid displays linear pharmacokinetics with good tissue penetration . It is well absorbed and has a high bioavailability, making it effective in both oral and intravenous forms . After administration, tedizolid phosphate, the prodrug, is converted by phosphatases to tedizolid, the active compound . Prior to excretion, the majority of tedizolid is converted to an inactive sulphate conjugate in the liver .

Result of Action

The result of tedizolid’s action is the inhibition of bacterial growth, making it effective in the treatment of certain Gram-positive bacterial infections . It has been proven to be effective against drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium (VRE), and penicillin-resistant Streptococcus pneumoniae .

Action Environment

The action of tedizolid can be influenced by environmental factors such as the presence of other drugs and the patient’s immune status . For instance, tedizolid is generally more effective and more tolerable than linezolid, another oxazolidinone antibiotic . Its use is often avoided in immunocompromised patients due to the potential for adverse effects .

生化学分析

Biochemical Properties

Tedizolid exhibits activity against the majority of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococci . It is four-fold more potent than linezolid, and has the potential to treat pathogens being less susceptible to linezolid . The area under the unbound concentration–time curve (fAUC) related to the minimum inhibitory concentration (MIC) was best correlated with efficacy .

Cellular Effects

Tedizolid has activity against Gram-positive pathogens as well as Mycobacterium spp and Nocardia spp . It influences cell function by inhibiting protein synthesis, which impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Tedizolid is a bacteriostatic antibiotic that inhibits protein synthesis . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Temporal Effects in Laboratory Settings

Prolonged tedizolid therapy appeared to be well tolerated in patients .

Dosage Effects in Animal Models

In neutropenic mice, fAUC/MIC of 50 and 20 induced bacteriostasis in thigh and pulmonary infection models, respectively, at 24 hours . The presence of granulocytes augmented its antibacterial effect .

Metabolic Pathways

Tedizolid is involved in the metabolic pathway of protein synthesis inhibition . It interacts with the ribosomal machinery of the cell, disrupting the normal process of protein production .

Transport and Distribution

Tedizolid displays good tissue penetration, suggesting efficient transport and distribution within cells and tissues .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the ribosomes where protein synthesis occurs .

科学的研究の応用

Clinical Applications

1.1 Treatment of Infections

Tedizolid phosphate, the prodrug form of tedizolid, has been approved by the FDA for treating ABSSSI. It exhibits potent activity against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Clinical trials indicate that tedizolid is more effective than linezolid against these pathogens, with a lower incidence of adverse effects due to its high protein binding (approximately 90%) and favorable pharmacokinetic profile .

Table 1: Efficacy Comparison of Tedizolid and Linezolid

PathogenTedizolid MIC50 (µg/mL)Linezolid MIC50 (µg/mL)
MRSA0.25-0.51-2
Coagulase-negative Staphylococci0.12-0.251

1.2 Pharmacokinetics

Tedizolid's pharmacokinetics are characterized by its once-daily dosing regimen, which simplifies treatment protocols for patients. Studies have shown that a 200 mg daily dose achieves the target free-drug area under the curve to minimum inhibitory concentration ratio (fAUC/MIC) in 98% of simulated patients, demonstrating effective bacterial killing .

Innovative Drug Delivery Systems

2.1 Tedizolid-Cyclodextrin Complexes

Recent research has focused on enhancing the solubility and bioavailability of tedizolid through the formation of complexes with cyclodextrins. These complexes improve the dissolution rate and permeability of tedizolid across biological membranes, making it a promising approach for treating resistant infections . The use of hydroxypropyl-β-cyclodextrin (HP-β-CD) has shown significant improvements in physicochemical properties while maintaining microbiological activity.

Table 2: Properties of Tedizolid-Cyclodextrin Complexes

PropertyTedizolid AloneTedizolid-HP-β-CD Complex
Dissolution RateLowIncreased
PermeabilityModerateHigh
Microbiological ActivityHighHigh

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of tedizolid is crucial for developing new derivatives with enhanced efficacy. Modifications at specific positions on the oxazolidinone ring can lead to significant changes in biological activity. For instance, the introduction of a hydroxymethyl group at the C5 position enhances its potency against linezolid-resistant strains due to improved binding interactions with the ribosomal peptidyl transferase center .

Case Studies and Research Findings

4.1 Clinical Trials

Two Phase III clinical trials demonstrated noninferiority between tedizolid and linezolid in treating ABSSSI. The trials indicated that patients receiving tedizolid had similar clinical success rates compared to those treated with linezolid, further supporting its use as a first-line treatment option .

4.2 Resistance Mechanisms

Research has also focused on understanding how structural modifications in tedizolid can overcome resistance mechanisms in bacteria. For example, studies using cryo-electron microscopy have elucidated how different oxazolidinones interact with ribosomal subunits, providing insights into optimizing future drug designs .

生物活性

Tedizolid is a novel oxazolidinone antibiotic that has garnered attention for its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This article explores the biological activity of tedizolid isomer, focusing on its efficacy, mechanisms of action, and clinical implications.

Overview of Tedizolid

Tedizolid (TR-700) is the active form of tedizolid phosphate, which is administered orally or intravenously. It exhibits bactericidal properties, distinguishing it from other antibiotics in its class, such as linezolid, which is primarily bacteriostatic. Tedizolid's mechanism involves binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis in bacteria.

In Vitro Activity

Tedizolid demonstrates superior in vitro activity compared to linezolid. Studies have shown:

  • Minimum Inhibitory Concentrations (MICs) : The MIC values for tedizolid against MRSA and methicillin-susceptible Staphylococcus aureus (MSSA) are significantly lower than those for linezolid. For instance:
    • Tedizolid : MIC50 = 0.25 μg/ml; MIC90 = 0.25 μg/ml
    • Linezolid : MIC50 = 1 μg/ml; MIC90 = 2 μg/ml .
  • Microbiological Eradication Rates : In clinical trials involving complicated skin and skin structure infections (cSSSIs), tedizolid achieved an overall microbiological eradication rate of 97.7% for all pathogens and 97.9% for MRSA specifically .

Tedizolid binds to the peptidyl transferase center (PTC) of the bacterial ribosome with higher affinity than linezolid. This enhanced binding is attributed to structural modifications that allow for increased interactions with ribosomal RNA, leading to improved efficacy against resistant strains .

Resistance Profile

Tedizolid retains activity against strains harboring the cfr gene, which confers resistance to multiple classes of ribosome-targeting antibiotics. This characteristic makes tedizolid a valuable option in treating infections caused by resistant Gram-positive pathogens .

Clinical Efficacy

A phase 2 clinical trial evaluated the safety and efficacy of tedizolid phosphate at varying doses (200 mg, 300 mg, and 400 mg) administered once daily for 5 to 7 days. The results indicated:

  • Clinical Cure Rates : The clinical cure rates for MRSA infections were reported at 96.9%, while MSSA infections had a cure rate of 95.7% across all treatment groups .
  • Adverse Effects : Tedizolid was well-tolerated with a safety profile comparable to that of linezolid, making it an attractive alternative for patients with complicated infections .

Comparative Efficacy Table

ParameterTedizolidLinezolid
MIC50 (MRSA)0.25 μg/ml1 μg/ml
MIC90 (MRSA)0.25 μg/ml2 μg/ml
Microbiological Eradication Rate97.9%Not specified
Clinical Cure Rate (MRSA)96.9%Not specified

Case Studies

  • Case Study on cSSSIs : In a randomized double-blind trial involving patients with cSSSIs, tedizolid demonstrated significant efficacy in eradicating MRSA compared to standard treatments, highlighting its potential as a first-line agent in managing resistant infections .
  • Resistance Mechanisms : A study examining strains resistant to linezolid found that tedizolid maintained its effectiveness even against these challenging pathogens due to its unique binding properties and structural advantages over linezolid .

特性

IUPAC Name

(5R)-3-[3-fluoro-4-[6-(1-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN6O3/c1-23-16(20-21-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(9-25)27-17(24)26/h2-7,12,25H,8-9H2,1H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAZKGCKGCUHAN-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201111656
Record name (5R)-3-[3-Fluoro-4-[6-(1-methyl-1H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201111656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856867-41-9
Record name (5R)-3-[3-Fluoro-4-[6-(1-methyl-1H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856867-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5R)-3-[3-Fluoro-4-[6-(1-methyl-1H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201111656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tedizolid isomer
Reactant of Route 2
Reactant of Route 2
Tedizolid isomer
Reactant of Route 3
Reactant of Route 3
Tedizolid isomer
Reactant of Route 4
Reactant of Route 4
Tedizolid isomer
Reactant of Route 5
Reactant of Route 5
Tedizolid isomer
Reactant of Route 6
Reactant of Route 6
Tedizolid isomer

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。